5'MeOIlePO3(Et)AZT

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

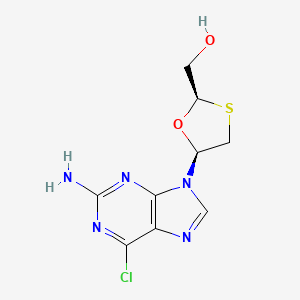

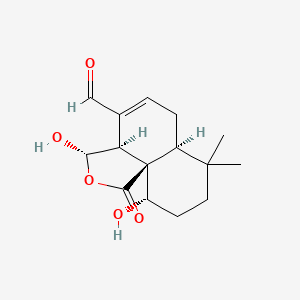

Zidovudine triphosphate (AzTTP): is a nucleotide analog derived from zidovudine Retrovir . AZT is used to treat HIV infection by inhibiting the reverse transcriptase enzyme. When AZT is phosphorylated to its triphosphate form (AzTTP), it becomes an active antiviral agent.

Preparation Methods

Synthetic Routes::

Chemical Synthesis: AzTTP can be synthesized chemically by phosphorylating AZT with phosphoramidite reagents.

Enzymatic Conversion: Cellular enzymes phosphorylate AZT to its monophosphate form (AzTMP), which is further converted to AzTTP.

Industrial Production:: AzTTP is typically produced through chemical synthesis in specialized laboratories.

Chemical Reactions Analysis

Reactions Undergone::

Phosphorylation: AZT undergoes phosphorylation to form AzTTP.

Inhibition of Thymidine Phosphorylation: AzTTP competes with natural thymidine triphosphate (dTTP) during DNA synthesis, leading to chain termination in the viral genome.

Phosphoramidite Reagents: Used for chemical phosphorylation.

Cellular Kinases: Catalyze the phosphorylation of AZT to AzTTP.

AzTTP: The active triphosphate form that inhibits HIV reverse transcriptase.

Scientific Research Applications

AzTTP has diverse applications:

HIV Treatment: Suppresses HIV replication by inhibiting reverse transcriptase.

Iron Removal: Binds to transferrin and removes iron.

Telomerase Inhibition: Reduces telomerase activity.

Thymidine Phosphorylation Inhibition: Disrupts DNA synthesis.

Mechanism of Action

Molecular Targets: HIV reverse transcriptase.

Pathway: Incorporation into viral DNA leads to chain termination.

Comparison with Similar Compounds

AzTTP stands out due to its specific binding affinity to HIV-1 mutants. Similar compounds include other nucleotide analogs used in antiviral therapy.

Properties

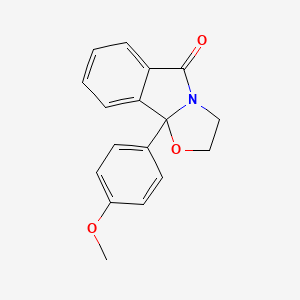

CAS No. |

133201-17-9 |

|---|---|

Molecular Formula |

C19H31N6O8P |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

methyl (2S,3S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylpentanoate |

InChI |

InChI=1S/C19H31N6O8P/c1-6-11(3)16(18(27)30-5)23-34(29,31-7-2)32-10-14-13(22-24-20)8-15(33-14)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t11-,13-,14+,15+,16-,34?/m0/s1 |

InChI Key |

NJUFPWPXDCPXEZ-KVDGBYHPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Canonical SMILES |

CCC(C)C(C(=O)OC)NP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.